molecular formula C8H9NO4 B2441612 Ethyl 4-acetyl-1,2-oxazole-3-carboxylate CAS No. 2411257-82-2

Ethyl 4-acetyl-1,2-oxazole-3-carboxylate

Cat. No. B2441612
CAS RN: 2411257-82-2
M. Wt: 183.163
InChI Key: UZSGLKVTYGMKBN-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-1,2-oxazole-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Palladium-Catalyzed Alkenylation, Benzylation, and Alkylation

Ethyl oxazole-4-carboxylate undergoes direct and regioselective modifications such as alkenylation, benzylated, and alkylated in the presence of palladium acetate, showcasing its utility in constructing complex molecules with potential biological activities (Verrier, Hoarau, & Marsais, 2009).

Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates

The compound is a precursor for synthesizing chiral 2-aminoalkyloxazole-4-carboxylates, illustrating its role in producing enantiomerically pure compounds, which are crucial in drug development and synthesis of biologically active molecules (Cox, Prager, & Svensson, 2003).

Antioxidant and Anticholinesterase Activity

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates derived from ethyl oxazole-4-carboxylates exhibit significant biological activities, such as antioxidant and acetylcholinesterase inhibition. These properties are crucial in developing therapeutic agents for diseases like Alzheimer's (Mermer et al., 2018).

Versatile Intermediate for Substituted Oxazoles Synthesis

Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing variously substituted oxazoles, demonstrating the compound's utility in accessing diverse heterocyclic structures (Hodgetts & Kershaw, 2002).

Role in Click Chemistry

The compound's derivatives find applications in click chemistry, a modular synthetic strategy used extensively in drug discovery and bioconjugation reactions. This highlights its role in creating bioactive molecules and in proteomics (Kolb & Sharpless, 2003).

properties

IUPAC Name

ethyl 4-acetyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-3-12-8(11)7-6(5(2)10)4-13-9-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSGLKVTYGMKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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